2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
2-chloro-4-N-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c1-7-2-4-8(5-3-7)6-15-11-9(18(19)20)10(14)16-12(13)17-11/h2-5H,6H2,1H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRVMDCRILDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, such as halogen exchange or amine substitution
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines from nitro groups .
Scientific Research Applications
2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can bind to these targets, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
- Symmetric Bis-Substituted Derivatives: Compounds like N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) and N4,N6-Bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamine (5g) () are bis-substituted at N4 and N6. These derivatives exhibit higher symmetry, which enhances crystallinity and melting points (e.g., 159–161°C for 5f vs. 174–176°C for 5g). In contrast, the target compound’s monosubstitution at N4 may reduce steric hindrance, improving solubility in polar solvents .
- Triamine Derivatives: N2-(3-Chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine () features substitutions at positions 2, 4, and 6.
Nitro Group Influence :
The nitro group at position 5 in the target compound and analogs (e.g., 5-nitro-N-phenyl-pyrimidine-4,6-diamine , ) strongly withdraws electrons, activating positions 2 and 4 for nucleophilic attack. However, the presence of a chloro group at position 2 in the target compound may further polarize the ring compared to phenyl-substituted analogs .
Physicochemical Properties
- Melting Points: Symmetric bis-benzyl derivatives (e.g., 5f, 5i, 5j) exhibit higher melting points (137–197°C) due to stronger intermolecular forces.
Hydrophobicity :
The (4-methylphenyl)methyl group in the target compound increases lipophilicity compared to 5-nitropyrimidine-4,6-diamine (), which lacks substituents. This could enhance membrane permeability in biological systems .
Computational and Experimental Insights
Reactivity Modeling :
Gaussian16 calculations () for symmetric derivatives assessed solvent effects and transition states. Similar modeling could predict the target compound’s reactivity, particularly at the C2 chloro position .Solubility and LogP :
The target compound’s LogP is estimated to be higher than 5-nitropyrimidine-4,6-diamine (LogP ~2.9 for phenyl analogs, ), suggesting improved lipid solubility .
Biological Activity
2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H13ClN4O2
- Molecular Weight : 270.71 g/mol
- CAS Number : 1346447-16-2
This structure includes a pyrimidine ring substituted with a chlorine atom and a nitro group, which are believed to contribute to its biological activity.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Cyclin-dependent Kinases (CDKs) :
- Antimicrobial Activity :
- Anti-inflammatory Properties :
Research Findings and Case Studies
Several studies have reported on the biological activities of related compounds or derivatives:
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50/Effectiveness | Reference |
|---|---|---|---|
| Compound 20a | CDK2 Inhibition | 0.004 μM | |
| Compound X | Antimicrobial | Moderate to Good | |
| Compound Y | Anti-inflammatory | Significant |
Detailed Case Studies
-
CDK Inhibition Study :
A study demonstrated that a derivative of the compound effectively inhibited CDK2 and CDK9 in HCT116 cell lines. The mechanism involved G2/M phase arrest and apoptosis induction through the regulation of cyclin-dependent proteins . -
Antimicrobial Efficacy :
Another investigation assessed the antimicrobial properties of related pyrimidine derivatives against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions enhanced activity significantly compared to controls . -
Anti-inflammatory Mechanism :
Research into anti-inflammatory effects showed that derivatives could reduce markers of inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Basic: What are the typical synthetic routes for preparing 2-chloro-N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via nucleophilic substitution on a pyrimidine core. A common approach involves reacting 4,6-dichloro-5-nitropyrimidine with (4-methylbenzyl)amine under controlled alkaline conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization focuses on:
- Temperature modulation to minimize byproducts (e.g., over-alkylation) .
- Solvent selection (polar aprotic solvents enhance nucleophilicity) .
- Stoichiometric ratios to favor mono-substitution at the N4 position .
Characterization by -NMR and LC-MS is critical to confirm regioselectivity and purity .
Advanced: How can intramolecular hydrogen bonding and crystal packing inconsistencies in XRD data be resolved for this compound?
Methodological Answer:
Discrepancies in hydrogen-bonding patterns (e.g., N–H⋯N vs. C–H⋯π interactions) arise from polymorphism or solvent effects. Strategies include:
- Variable-temperature XRD to assess thermal stability of crystal forms .
- Hirshfeld surface analysis to quantify intermolecular interactions and compare with analogues (e.g., 5-[(4-fluoroanilino)methyl] derivatives) .
- DFT calculations to model energetically favorable conformers and validate experimental data .
For example, the N4–H4⋯N5 bond distance (2.982 Å) in the title compound differs from related structures (2.940 Å in chlorophenyl analogues), highlighting substituent-dependent packing .
Basic: What in vitro assays are recommended to evaluate the bioactivity of this pyrimidine derivative?
Methodological Answer:
Standard assays include:
- Antimicrobial susceptibility testing (MIC/MBC determination) against Gram-positive/negative strains, using broth microdilution (CLSI guidelines) .
- Enzyme inhibition assays (e.g., kinase or DHFR targets) with fluorogenic substrates .
- Cytotoxicity profiling (MTT assay on mammalian cell lines) to establish selectivity indices .
Dose-response curves and positive controls (e.g., methotrexate for DHFR) are essential for benchmarking .
Advanced: How can conflicting bioactivity data between structural analogues be systematically analyzed?
Methodological Answer:
Contradictions often arise from substituent electronic effects or metabolic stability. A structured approach includes:
- SAR matrices comparing nitro, chloro, and methyl groups at C5/N4 positions .
- Proteolysis-targeting chimera (PROTAC) assays to assess target degradation efficiency vs. binding affinity .
- Metabolite identification (LC-HRMS) to detect rapid degradation pathways (e.g., nitro-reduction) .
For instance, replacing the 4-methylphenyl group with a fluorophenyl moiety increases membrane permeability but reduces metabolic stability .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity?
Methodological Answer:
- - and -NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- IR spectroscopy : Identify nitro (1520–1350 cm) and amine (3300–3500 cm) stretches .
- HPLC-UV/ELS : Quantify impurities using C18 columns (acetonitrile/water gradient) .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to DHFR or kinase active sites, using crystal structures (PDB: 1U72) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
- Pharmacophore mapping (MOE) : Highlight critical features (e.g., nitro group for electron-deficient interactions) .
Basic: How should stability studies be designed for this compound under varying storage conditions?
Methodological Answer:
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) .
- HPLC monitoring : Track degradation products (e.g., nitro-to-amine reduction) .
- Arrhenius modeling : Predict shelf life at 25°C using accelerated stability data .
Advanced: What methodological frameworks address reproducibility challenges in multi-step syntheses?
Methodological Answer:
Adopt the quadripolar model :
Theoretical pole : Align with reaction mechanism principles (e.g., Curtin-Hammett kinetics) .
Epistemological pole : Validate intermediates via in-situ FTIR or ReactIR .
Technical pole : Automate steps using flow chemistry for precise control .
Morphological pole : Document deviations in electronic lab notebooks for meta-analysis .
Basic: What separation techniques are optimal for purifying this compound?
Methodological Answer:
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (Rf ~0.3) .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-yield recovery .
- HPLC prep-scale : Employ C18 columns for chiral separations if needed .
Advanced: How can isotopic labeling (e.g., 15N^{15}N15N) elucidate metabolic pathways?
Methodological Answer:
- Synthesize -labeled analogues via Stille coupling with -enriched ammonia .
- Track metabolites using --HSQC NMR or nanoDESI-MS imaging in tissue models .
- Quantify isotopic enrichment with isotope ratio mass spectrometry (IRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
